molecular formula C15H22BFN2O4 B2533637 (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid CAS No. 2377609-73-7

(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid

Cat. No.: B2533637
CAS No.: 2377609-73-7
M. Wt: 324.16
InChI Key: HRQFEZFCSUMZEF-UHFFFAOYSA-N
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Description

“(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 2377609-73-7 . It has a molecular weight of 324.16 . The compound is typically stored in a freezer .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 324.16 . It is typically stored in a freezer .

Scientific Research Applications

  • Synthesis Methods : The compound has been synthesized via various methods, such as the condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of catalysts like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole (Sanjeevarayappa et al., 2015). A sterically congested piperazine derivative, related to the compound , was also prepared using a modified Bruylants approach (Gumireddy et al., 2021).

  • Structural Elucidation : Extensive spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, have been employed to characterize the synthesized compounds (Sanjeevarayappa et al., 2015). The molecular and crystal structures of novel derivatives have been investigated using single-crystal X-ray diffraction, shedding light on their geometrical configurations and structural integrity (Borys et al., 2019).

  • Biochemical Applications : While direct applications of the specific compound (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid in biological research are not explicitly detailed in the available literature, related piperazine and boronic compounds have been investigated for their biological activities. For instance, novel benzoxaboroles and their analogues, which share a structural resemblance to the compound , have been evaluated for their antimicrobial activity against various strains (Borys et al., 2019). Moreover, a series of benzyl piperazine derivatives of boronic acids have been synthesized and studied for their potential as biologically active compounds, highlighting the structural features that make them promising candidates in this field (Adamczyk-Woźniak et al., 2015).

Properties

IUPAC Name

[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQFEZFCSUMZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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